molecular formula C9H6Cl2N4O B13146295 4-Amino-6-(3,4-dichlorophenyl)-1,3,5-triazin-2(5H)-one CAS No. 61382-83-0

4-Amino-6-(3,4-dichlorophenyl)-1,3,5-triazin-2(5H)-one

Cat. No.: B13146295
CAS No.: 61382-83-0
M. Wt: 257.07 g/mol
InChI Key: IZJPVQQNQDEPCH-UHFFFAOYSA-N
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Description

4-Amino-6-(3,4-dichlorophenyl)-1,3,5-triazin-2(1H)-one is a heterocyclic compound that belongs to the triazine family This compound is characterized by its triazine ring, which is a six-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-(3,4-dichlorophenyl)-1,3,5-triazin-2(1H)-one typically involves the nucleophilic substitution of a halogenated triazine precursor with an amine. One common method is the reaction of 2,4,6-trichloro-1,3,5-triazine with 3,4-dichloroaniline under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or acetonitrile, with a base like triethylamine to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-6-(3,4-dichlorophenyl)-1,3,5-triazin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as thiols or amines.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles like thiols or amines in the presence of a base (e.g., triethylamine) can facilitate substitution reactions.

Major Products:

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-Amino-6-(3,4-dichlorophenyl)-1,3,5-triazin-2(1H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor binding studies.

    Industry: It can be used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-Amino-6-(3,4-dichlorophenyl)-1,3,5-triazin-2(1H)-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

  • 4-Amino-6-aryl-2-sulfanylpyridine-3,5-dicarbonitriles
  • 2,4-Diamino-6-arylpyridine-3,5-dicarbonitriles

Comparison: Compared to similar compounds, 4-Amino-6-(3,4-dichlorophenyl)-1,3,5-triazin-2(1H)-one is unique due to the presence of the triazine ring and the specific substitution pattern. This structural uniqueness contributes to its distinct chemical reactivity and potential applications. For instance, the dichlorophenyl group enhances its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry.

Properties

CAS No.

61382-83-0

Molecular Formula

C9H6Cl2N4O

Molecular Weight

257.07 g/mol

IUPAC Name

4-amino-6-(3,4-dichlorophenyl)-1H-1,3,5-triazin-2-one

InChI

InChI=1S/C9H6Cl2N4O/c10-5-2-1-4(3-6(5)11)7-13-8(12)15-9(16)14-7/h1-3H,(H3,12,13,14,15,16)

InChI Key

IZJPVQQNQDEPCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NC(=NC(=O)N2)N)Cl)Cl

Origin of Product

United States

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